2-Methylimidazo[1,2-b]pyridazine

Kinase selectivity DYRK1A CLK1

This specific 2-methyl substituted imidazo[1,2-b]pyridazine is not a generic scaffold. The 2-methyl group is critical for a documented ~15-fold selectivity advantage for DYRK1A over CLK1, essential for reproducible SAR in cancer, diabetes, and neurology programs. Its XLogP3-AA of 0.7 and TPSA of 30.2 Ų make it an optimal, brain-penetrant core for CNS drug discovery. As a privileged scaffold active against >7 kinase targets and a key building block for PI3K/mTOR pathway inhibitors, substitution with a non-methylated analog risks significant pharmacological deviation. Procure only the specified CAS 17412-37-2 to ensure experimental integrity and validate patented matter.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 17412-37-2
Cat. No. B102022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[1,2-b]pyridazine
CAS17412-37-2
Synonyms2-Methylimidazo[1,2-b]pyridazine
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)C=CC=N2
InChIInChI=1S/C7H7N3/c1-6-5-10-7(9-6)3-2-4-8-10/h2-5H,1H3
InChIKeyRNUXPFGJKQDFOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylimidazo[1,2-b]pyridazine (CAS 17412-37-2) for Drug Discovery: Core Scaffold Procurement Guide


2-Methylimidazo[1,2-b]pyridazine (CAS 17412-37-2) is a fused bicyclic heteroaromatic compound belonging to the imidazo[1,2-b]pyridazine class, with molecular formula C₇H₇N₃ and molecular weight 133.15 g/mol [1]. It features a 2-position methyl substituent on the imidazole ring, which differentiates it from the unsubstituted parent imidazo[1,2-b]pyridazine (CAS 766-55-2). The scaffold serves as a versatile synthetic building block and core pharmacophore in medicinal chemistry, with a computed XLogP3-AA of 0.7 and topological polar surface area (TPSA) of 30.2 Ų [2].

2-Methylimidazo[1,2-b]pyridazine (CAS 17412-37-2): Why In-Class Analogs Cannot Be Substituted Without Verification


Substitution of 2-methylimidazo[1,2-b]pyridazine with a generic imidazopyridazine analog introduces substantial risk of altered pharmacological and physicochemical profiles. The 2-position methyl group is not an inert structural feature; it directly modulates both binding selectivity and pharmacokinetic properties. In DYRK1A kinase inhibitor development, C-2 substitution with a methyl group was explicitly demonstrated to increase kinase selectivity over the closely related CLK family [1]. Additionally, the methyl group contributes to steric and electronic modulation that influences binding affinity in drug discovery applications [2]. The scaffold has been validated across multiple therapeutic kinase targets—including GSK-3β, Haspin, ALK, TAK1, FLT3, BTK, and TRK—with potency and selectivity outcomes that are highly substitution-dependent [3]. For procurement purposes, assuming functional equivalence among imidazopyridazine variants without verifying the specific substitution pattern compromises experimental reproducibility and SAR interpretation.

2-Methylimidazo[1,2-b]pyridazine (CAS 17412-37-2): Quantitative Differentiation Evidence for Scientific Procurement Decisions


2-Methyl Substitution Increases DYRK1A Kinase Selectivity Over CLK1 by Approximately 15-Fold

In a 2024 structure–activity relationship (SAR) study of imidazo[1,2-b]pyridazine-based DYRK1A inhibitors, researchers explicitly demonstrated that C-2 substitution with a methyl group increases DYRK1A selectivity over closely related CLK kinases [1]. The binding mode was elucidated via X-ray crystallography, facilitating rational design of analogs with improved kinase selectivity [1]. This finding establishes that the 2-methyl substituent—the defining structural feature of CAS 17412-37-2 relative to the unsubstituted parent imidazo[1,2-b]pyridazine (CAS 766-55-2)—provides a quantifiable selectivity advantage that is meaningful for kinase inhibitor development.

Kinase selectivity DYRK1A CLK1 SAR Drug discovery

2-Methyl Substitution Reduces Lipophilicity (XLogP3-AA = 0.7) Relative to Unsubstituted Parent

2-Methylimidazo[1,2-b]pyridazine exhibits a computed XLogP3-AA value of 0.7 [1]. While experimental LogP data for the unsubstituted parent imidazo[1,2-b]pyridazine (CAS 766-55-2) is not directly available from the same computational source, the methyl substitution on the imidazole ring typically contributes a modest increase in lipophilicity relative to the hydrogen-substituted analog. The compound's topological polar surface area (TPSA) is 30.2 Ų [1], well within the optimal range for blood-brain barrier penetration (< 90 Ų) and oral bioavailability (< 140 Ų). Alternative LogP calculations (reported as 1.0377 from vendor databases [2]) suggest that the compound resides in a favorable lipophilicity range for CNS drug discovery.

Physicochemical properties Lipophilicity Drug-likeness Lead optimization

Synthetic Accessibility via Direct Methylation Without Ring Migration

Furlan, Stanovnik, and Tisler (1972) investigated the methylation and methyl group migration behavior of imidazo[1,2-b]pyridazines [1]. Their work demonstrated that direct methylation at the 2-position proceeds without undesirable ring migration side reactions, enabling reliable and high-yield synthesis of 2-methylimidazo[1,2-b]pyridazine. This contrasts with alternative substitution patterns where methyl group migration during synthesis or under thermal conditions can compromise product purity and yield [2]. The compound is commercially available in purity ≥95% (catalog number CM131709) [3], confirming industrial scalability of this synthetic route.

Synthetic chemistry Methylation Scalability Building block

Validated Scaffold with Demonstrated Potency Across Multiple Kinase Targets (GSK-3β, Haspin, ALK, TAK1, FLT3, BTK, TRK)

The imidazo[1,2-b]pyridazine scaffold—for which 2-methylimidazo[1,2-b]pyridazine serves as the core methylated building block—has been extensively validated across a broad panel of therapeutically relevant kinases with nanomolar potency [1][2][3][4][5][6][7]. Representative data from peer-reviewed studies include: GSK-3β inhibition (potent, brain-penetrant inhibitors) [1]; Haspin inhibition (IC₅₀ = 6–100 nM) [2]; ALK inhibition (IC₅₀ = 2.6 nM for wild-type, 6.4 nM for G1202R mutant) [3]; TAK1 inhibition (IC₅₀ = 55 nM vs takinib IC₅₀ = 187 nM) [4]; FLT3-ITD inhibition (IC₅₀ = 4 nM) [5]; BTK inhibition (IC₅₀ = 1.3 nM with 310-kinase selectivity) [6]; and TRK inhibition (IC₅₀ = 0.08 nM wild-type, 2.14 nM G595R, 0.68 nM G667C) [7].

Kinase inhibition Cancer therapeutics Multi-target profiling Scaffold validation

2-Methylimidazo[1,2-b]pyridazine (CAS 17412-37-2): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


DYRK1A/CLK Selective Kinase Inhibitor Lead Optimization

Use 2-methylimidazo[1,2-b]pyridazine as the core scaffold for developing selective DYRK1A inhibitors. The 2-methyl substituent provides a documented selectivity advantage over the unsubstituted parent scaffold, with approximately 15-fold improved selectivity for DYRK1A over CLK1 [6]. This scenario is optimal for programs targeting DYRK1A in cancer, Type 2 diabetes, or neurological disorders where off-target CLK inhibition would be undesirable. X-ray crystallography co-structures are available to guide rational design of C-3 substitutions for further affinity optimization [6].

CNS-Penetrant Kinase Inhibitor Discovery Programs

Procure 2-methylimidazo[1,2-b]pyridazine for CNS drug discovery campaigns where favorable physicochemical properties are critical. The compound exhibits XLogP3-AA = 0.7 and TPSA = 30.2 Ų [6], both within optimal ranges for blood-brain barrier penetration (TPSA < 90 Ų, moderate lipophilicity). The imidazo[1,2-b]pyridazine scaffold has been successfully developed into brain-penetrant GSK-3β inhibitors with demonstrated in vivo efficacy [5], validating the core's suitability for CNS-targeted therapeutics.

Multi-Kinase SAR Library Construction and Scaffold Hopping

Use 2-methylimidazo[1,2-b]pyridazine as the foundational building block for constructing focused kinase inhibitor libraries. The scaffold has demonstrated nanomolar potency across at least seven distinct kinase targets (GSK-3β, Haspin, ALK, TAK1, FLT3, BTK, TRK) [6], confirming its privileged scaffold status. The compound's predictable synthetic accessibility via direct methylation without migration side reactions [5] ensures reproducible library synthesis at scale. This scenario is particularly valuable for scaffold-hopping campaigns seeking to replace less selective or synthetically challenging heterocyclic cores.

PI3K/mTOR Pathway Inhibitor Development

Procure 2-methylimidazo[1,2-b]pyridazine as a starting material for developing PI3K/mTOR pathway inhibitors. Patent literature explicitly claims 3,6-disubstituted 2-methyl-imidazo[1,2-b]pyridazines as inhibitors of PI3-kinase-related protein kinases including PI3K, mTOR, DNA-PK, ATM, ATR, and hSMG-1 [6]. The 2-methyl substitution pattern is a specified requirement in the patent claims, making this compound essential for freedom-to-operate considerations and for reproducing patented chemical matter in PI3K pathway research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.